3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid
Overview
Description
3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C11H7FN2O3 It is a derivative of pyrazinecarboxylic acid, where the pyrazine ring is substituted with a fluorophenoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid typically involves multiple steps starting from 3-aminopyrazine-2-carboxylic acid methyl ester. The process includes hydroxylation, chlorination, condensation, and hydrolysis reactions .
Hydroxylation: The initial material undergoes hydroxylation to introduce a hydroxyl group.
Chlorination: The hydroxylated intermediate is then chlorinated to replace the hydroxyl group with a chlorine atom.
Condensation: The chlorinated intermediate undergoes condensation with 3-fluorophenol to form the desired fluorophenoxy group.
Hydrolysis: Finally, the ester group is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity and specificity, while the pyrazine ring can participate in various interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-pyrazinecarboxylic acid
- 2-(3-Fluorophenoxy)nicotinic acid
- 3-Iodo-4-pyridinecarboxylic acid
- 3-Amino-2-pyrazinecarboxylic acid
Uniqueness
3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid is unique due to the presence of both a fluorophenoxy group and a pyrazine ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(3-fluorophenoxy)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-2-1-3-8(6-7)17-10-9(11(15)16)13-4-5-14-10/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTJASGXXRSKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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